2-Iodoethyl acrylate
Overview
Description
2-Iodoethyl acrylate is an organic compound with the molecular formula C5H7IO2 It is an acrylate ester that contains an iodine atom attached to an ethyl group, which is further connected to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodoethyl acrylate can be synthesized through the reaction of 2-chloroethyl acrylate with sodium iodide in acetone. The reaction typically involves stirring the mixture at 40°C for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow processes can be employed to enhance efficiency and control over the reaction conditions. These processes allow for the production of acrylate monomers with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodoethyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound under mild conditions to replace the iodine atom.
Radical Initiators: Free radical polymerization can be initiated using radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ethyl acrylates can be formed.
Polymers: Poly(this compound) and copolymers with other acrylates or methacrylates can be synthesized.
Scientific Research Applications
2-Iodoethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with tailored functionalities, such as shape memory polymers and optical materials.
Biomedical Applications: Acrylate-based materials, including those derived from this compound, are explored for use in biomedical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-iodoethyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The iodine atom serves as a leaving group, facilitating substitution reactions. The acrylate moiety can participate in radical polymerization, leading to the formation of polymer networks with specific properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl Acrylate: Similar in structure but contains a chlorine atom instead of iodine.
2-Bromoethyl Acrylate: Contains a bromine atom instead of iodine.
Ethyl Acrylate: Lacks the halogen atom and is a simpler acrylate ester.
Uniqueness
2-Iodoethyl acrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo counterparts. The iodine atom is a better leaving group, making this compound more reactive in substitution reactions. This reactivity can be advantageous in specific synthetic applications where rapid and efficient transformations are desired .
Properties
IUPAC Name |
2-iodoethyl prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBXAYYHEGEQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313165 | |
Record name | 2-Iodoethyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44653-97-6 | |
Record name | 2-Iodoethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44653-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoethyl 2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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